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Compound of Interest

Compound Name: Sor-c13

Cat. No.: B610925

This technical support center provides researchers, scientists, and drug development
professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the
potential off-target effects of Sor-c13. All quantitative data is summarized in structured tables,
and detailed experimental protocols are provided for key assays. Visualizations for signaling
pathways and experimental workflows are included to clarify complex processes.

Frequently Asked Questions (FAQs)

Q1: What is the primary known target of Sor-c13?

Sor-c13 is a synthetic peptide derived from the C-terminal region of soricidin.[1] Its primary
target is the Transient Receptor Potential Vanilloid 6 (TRPV6) calcium channel.[1][2] Sor-c13
binds with high affinity and selectivity to TRPV6, inhibiting its function.[1][2][3]

Q2: How does Sor-c13 exert its on-target effect?

TRPVG6 is a calcium channel that is often overexpressed in solid tumors.[1] By inhibiting
TRPV6, Sor-c13 disrupts the influx of calcium into cancer cells.[4] This reduction in intracellular
calcium interferes with the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling
pathway, which is crucial for the proliferation and survival of cancer cells.[4] The ultimate on-
target effect is the induction of apoptosis and reduction of tumor growth.[3][5]

Q3: What is known about the selectivity and potential off-target effects of Sor-c13?
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Sor-c13 is described as a highly specific and selective inhibitor of TRPV6.[1][3] Preclinical
Good Laboratory Practice (GLP) toxicology studies have provided significant evidence of its
selectivity. These studies showed that Sor-c13 does not modulate the activity of several key
ion channels, including hERG and voltage-gated calcium, sodium, and potassium channels,
which is important for assessing cardiovascular risk.[6]

However, as with any therapeutic agent, the possibility of off-target effects should be
considered. The closest related channel to TRPV6 is TRPV5, which shares a degree of
sequence homology.[3] While Sor-c13 is reported to be selective for TRPV6, researchers
should be mindful of potential cross-reactivity with TRPV5, especially at high concentrations.

Q4: What were the observed side effects of Sor-c13 in the Phase | clinical trial?

In the first-in-human Phase | clinical trial, Sor-c13 was generally found to be safe and well-
tolerated.[1][7] There were no drug-related serious adverse events reported.[1][7] The most
common drug-related adverse events were transient and generally manageable. Observed
side effects included:

e Hypocalcemia: Asymptomatic, transient Grade 2 hypocalcemia was observed in some
patients. This is considered an on-target effect due to the inhibition of TRPV6-mediated
calcium transport. Supplementation with calcium and vitamin D was effective in managing
this.[7]

» Urticaria: One case of Grade 3 urticaria (hives) was reported as definitely related to Sor-c13.

[7]

o Other possibly related Grade 3 events: These included elevations in alanine
aminotransferase and aspartate aminotransferase, headache, and hypokalemia.[7]

Troubleshooting Guides
Unexpected Experimental Results

Problem: My experimental results with Sor-c13 are inconsistent or suggest potential off-target
effects (e.g., unexpected changes in cell morphology, viability at lower-than-expected
concentrations, or effects in TRPV6-negative cells).
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Possible Causes and Solutions:

Possible Cause Troubleshooting Steps

- Sor-c13 is a peptide and may be susceptible to
degradation. Prepare fresh stock solutions and
N ) store them appropriately. For in vivo studies, it is
Compound Stability and Handling ) )
recommended to prepare fresh solutions daily.
[8] - Avoid repeated freeze-thaw cycles of stock

solutions.

- Confirm TRPV6 Expression: Verify the
expression of TRPV6 in your cell line at both the
MRNA and protein level using gPCR and
Western blotting, respectively. - Use a TRPV6
Knockout/Knockdown Control: The most
Off-Target Effects definitive way to confirm an on.—tar-ge-t -effect is to
show that the observed effect is diminished or
absent in cells where TRPV6 has been knocked
out or knocked down. - Test for TRPV5 Cross-
reactivity: If your experimental system
expresses TRPV5, consider assays to check for

Sor-c13 activity on this channel.

- Vehicle Control: Ensure you are using an
appropriate vehicle control to rule out effects of
the solvent (e.g., DMSO, saline). - Assay
Experimental Artifacts Interference: Some compounds can interfere
with assay readouts (e.g., autofluorescence in
viability assays). Run appropriate controls to

check for assay interference.

Quantitative Data Summary
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Parameter Value Reference

Sor-c13 IC50 for TRPV6 14 nM [6]

Phase | Clinical Trial - _
) Not established, safe and
Maximum Tolerated Dose [21[7]
tolerated up to 6.2 mg/kg
(MTD)

-83.5nNM: 18 + 4.0% - 417.5
nM: 22 + 4% - 835 nM: 24 + [3]
4% - 25 UM: 25 + 5%

Inhibition of TRPV6 Currents

(in vitro)

Inhibition of Tumor Growth

59% inhibition at 665 mg/kg [3]
(SKOV-3 xenograft)

Experimental Protocols
Western Blot for TRPV6 Expression

Objective: To confirm the presence of TRPV6 protein in the experimental cell line.
Materials:

o Cells of interest

 Lysis buffer (e.g., RIPA buffer) with protease inhibitors

o Protein assay kit (e.g., BCA assay)

o SDS-PAGE gels

» Transfer buffer

e PVDF or nitrocellulose membrane

» Blocking buffer (e.g., 5% non-fat milk or BSAin TBST)

e Primary antibody against TRPV6

e HRP-conjugated secondary antibody
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e Chemiluminescent substrate

e Imaging system

Protocol:

o Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease inhibitors.

e Protein Quantification: Determine the protein concentration of the lysates using a protein
assay Kkit.

e SDS-PAGE: Load equal amounts of protein (20-40 pg) onto an SDS-PAGE gel and separate
the proteins by electrophoresis.

» Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose
membrane.

» Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent
non-specific antibody binding.

e Primary Antibody Incubation: Incubate the membrane with the primary antibody against
TRPV6 overnight at 4°C.

e Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated
secondary antibody for 1 hour at room temperature.

» Detection: Add the chemiluminescent substrate and visualize the protein bands using an
imaging system.

Calcium Flux Assay

Objective: To measure changes in intracellular calcium levels upon treatment with Sor-c13.
Materials:

e Cells of interest

e Calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)
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e Pluronic F-127

o Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
e Sor-c13

» Positive control (e.g., ionomycin)

o Negative control (e.g., vehicle)

e Fluorometric plate reader or fluorescence microscope
Protocol:

o Cell Seeding: Seed cells in a 96-well black-walled, clear-bottom plate and allow them to
adhere overnight.

e Dye Loading: Prepare a loading solution containing the calcium indicator dye and Pluronic F-
127 in HBSS. Remove the culture medium from the cells and add the loading solution.

 Incubation: Incubate the cells with the dye for 30-60 minutes at 37°C in the dark.
e Washing: Gently wash the cells with HBSS to remove excess dye.
o Baseline Measurement: Measure the baseline fluorescence before adding any compounds.

o Compound Addition: Add Sor-c13, positive control, and negative control to the respective
wells.

o Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over
time to monitor changes in intracellular calcium.

NFAT Reporter Assay

Objective: To assess the effect of Sor-c13 on the downstream NFAT signaling pathway.

Materials:
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» NFAT reporter cell line (e.g., Jurkat cells stably transfected with an NFAT-luciferase reporter
construct)

» Cell culture medium

e Sor-c13

o Stimulating agent (e.g., PMA and ionomycin, or anti-CD3/CD28 antibodies)
o Luciferase assay reagent

e Luminometer

Protocol:

o Cell Seeding: Seed the NFAT reporter cells in a 96-well white-walled plate.

o Compound Treatment: Treat the cells with various concentrations of Sor-c13 for a
predetermined period.

o Stimulation: Add the stimulating agent to activate the NFAT pathway.

 Incubation: Incubate the cells for a sufficient time to allow for luciferase expression (typically
6-24 hours).

e Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to
the manufacturer's instructions.

e Luminescence Measurement: Measure the luminescence using a luminometer. A decrease
in luminescence in Sor-c13 treated cells compared to the stimulated control would indicate
inhibition of the NFAT pathway.

Visualizations
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Caption: Troubleshooting Workflow for Unexpected Results.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Sor-c13 Technical Support Center: Investigating
Potential Off-Target Effects]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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